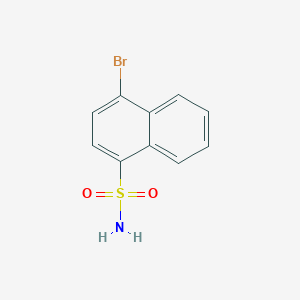
4-溴萘-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromonaphthalene-1-sulfonamide is an organosulfur compound with the molecular formula C₁₀H₈BrNO₂S It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a sulfonamide group at the first position
科学研究应用
4-Bromonaphthalene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
4-Bromonaphthalene-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid , a vital component for bacterial growth and survival .
Mode of Action
The compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, p-aminobenzoic acid (PABA) , and binds to the active site of DHPS, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 4-Bromonaphthalene-1-sulfonamide is the folic acid synthesis pathway . By inhibiting DHPS, the compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids, such as DNA or RNA .
Pharmacokinetics
The lipophilicity of this compound, indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
The primary result of 4-Bromonaphthalene-1-sulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing essential nucleic acids, halting their growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromonaphthalene-1-sulfonamide. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, the presence of other drugs or substances can impact its effectiveness, such as substances that induce or inhibit enzymes involved in its metabolism
生化分析
Biochemical Properties
4-Bromonaphthalene-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions
Cellular Effects
It is known that sulfonamides can have significant impacts on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
Dosage Effects in Animal Models
It is known that sulfonamides can cause a strong allergic reaction when used in large doses .
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is a crucial component of several metabolic pathways .
Transport and Distribution
It is known that sulfonamides can be distributed throughout the body and can penetrate most tissues .
Subcellular Localization
It is known that sulfonamides can penetrate most tissues , suggesting that they may be able to reach various subcellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromonaphthalene with chlorosulfonic acid to form 4-bromonaphthalene-1-sulfonyl chloride, which is then treated with ammonia to yield 4-Bromonaphthalene-1-sulfonamide .
Industrial Production Methods: In industrial settings, the production of 4-Bromonaphthalene-1-sulfonamide may involve large-scale sulfonation and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions: 4-Bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
相似化合物的比较
- 4-Chloronaphthalene-1-sulfonamide
- 4-Fluoronaphthalene-1-sulfonamide
- 4-Iodonaphthalene-1-sulfonamide
Comparison: 4-Bromonaphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
4-bromonaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTMGDKMOJRIEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)
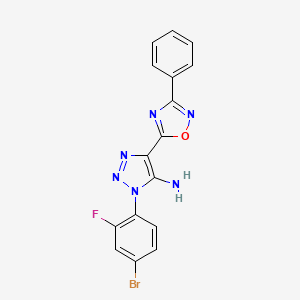

![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea](/img/structure/B2366634.png)
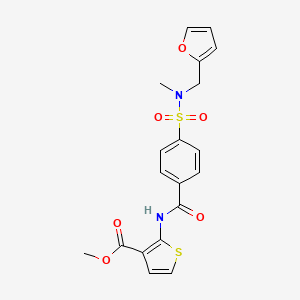
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2366638.png)
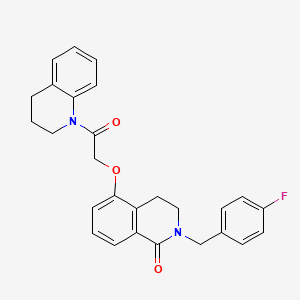
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
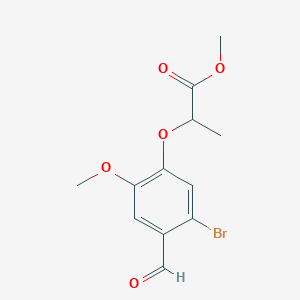
![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2366648.png)
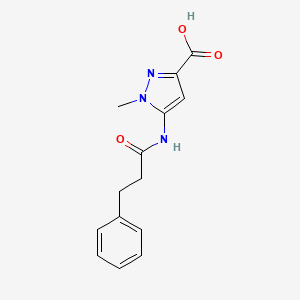
![2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2366651.png)
![ethyl 2-methyl-5-[2-(2-phenoxyacetamido)benzoyloxy]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2366652.png)
